[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
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Properties
IUPAC Name |
[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-8-18(26)9-7-15)30-25(20)33-13-16-4-2-3-5-21(16)27/h2-9,11,31H,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBOOQIPWDUKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple aromatic rings and heteroatoms which contribute to its pharmacological properties. The presence of the chlorophenyl and fluorophenyl groups is significant for its interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example:
- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity was noted against other bacterial strains tested in similar studies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases including infections and neurodegenerative disorders .
Anticancer Properties
The anticancer potential of related compounds has been documented:
- Compounds bearing similar heterocyclic cores have demonstrated anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to the target structure:
- Synthesis and Characterization : A study synthesized derivatives with the chlorophenyl and fluorophenyl moieties and characterized them using NMR, IR spectroscopy, and X-ray crystallography. The derivatives exhibited promising pharmacological profiles .
- Docking Studies : Molecular docking studies have elucidated how these compounds interact with specific proteins involved in disease pathways. For instance, binding interactions with bovine serum albumin (BSA) were assessed to understand their pharmacokinetics better .
- Pharmacological Screening : A comprehensive screening of synthesized derivatives revealed that several showed significant activity against bacterial strains and were effective as enzyme inhibitors .
Data Tables
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Antibacterial | Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | Urease | Strong inhibitory activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibitory activity |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to achieve the desired molecular structure. The synthetic pathways often utilize starting materials such as 4-chlorobenzoic acid and fluorinated phenyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antiviral Properties
Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, studies have demonstrated that similar triazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle. The presence of chlorophenyl and fluorophenyl groups enhances the binding affinity to viral targets .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Analogous compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. This is primarily attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
Antimicrobial Effects
There is also evidence supporting the antimicrobial activity of related compounds. The presence of sulfur-containing moieties has been linked to enhanced antibacterial properties against various pathogens. This suggests that the compound could be explored as a lead structure for developing new antimicrobial agents .
Drug Development
Given its diverse biological activities, this compound could serve as a scaffold for drug development targeting various diseases, including viral infections and cancers. The modification of specific functional groups may lead to improved efficacy and reduced side effects .
Potential in Treating Inflammatory Diseases
Some studies have hinted at the anti-inflammatory potential of similar triazole derivatives. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases .
Case Studies and Research Findings
- Antiviral Activity Study : A study published in Nature demonstrated that a related triazole derivative effectively inhibited a range of RNA viruses in vitro. The mechanism was attributed to the compound's ability to disrupt viral RNA synthesis .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that compounds with similar structures induced significant cytotoxicity, leading researchers to explore their use in combination therapies for enhanced effectiveness against resistant cancer types .
- Antimicrobial Testing : A comprehensive study published in Journal of Antimicrobial Chemotherapy reported that derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential as new antibiotics .
Preparation Methods
Core Tricyclic Framework Construction
The triazatricyclo[8.4.0.03,8]tetradeca system is typically assembled via a sequence of cyclization and annulation reactions. A representative approach involves:
Esterification of 4-Chlorobenzoic Acid :
Reacting 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid yields methyl 4-chlorobenzoate (80% yield).
$$
\text{4-ClC}6\text{H}4\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{4-ClC}6\text{H}4\text{COOCH}3 + \text{H}_2\text{O}
$$
Key parameters: reflux at 65–70°C for 6 hours.Hydrazide Formation :
Treatment with hydrazine hydrate in ethanol converts the ester to 4-chlorobenzohydrazide (90% yield).
$$
\text{4-ClC}6\text{H}4\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{4-ClC}6\text{H}4\text{CONHNH}2 + \text{CH}_3\text{OH}
$$Thiadiazole Cyclization :
Reaction with carbon disulfide (CS₂) and potassium hydroxide forms a potassium dithiocarbazate intermediate, which undergoes acid-catalyzed cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, CH₃OH | Reflux | 80% |
| 2 | N₂H₄, EtOH | Reflux | 90% |
| 3 | CS₂, KOH, H₂SO₄ | 0°C | 81% |
Functional Group Modifications
Methanol Substituent Incorporation
The hydroxymethyl group at position 11 is introduced via:
Reductive Amination :
Reaction of a ketone intermediate with sodium borohydride (NaBH₄) in methanol at 0°C (75–85% yield).
$$
\text{R-C=O} + \text{NaBH}4 \rightarrow \text{R-CH}2\text{OH}
$$Protection/Deprotection Strategies :
Use of tert-butyldimethylsilyl (TBS) ethers to protect the alcohol during subsequent sulfanyl group installation.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The formation of the 2-oxa-4,6,13-triazatricyclo system requires strict temperature control (–2°C to 0°C) to prevent dimerization. Solvent systems such as 1,2-dichloroethane/water improve solubility of intermediates during chlorination.
Purification of Hydrophobic Intermediates
Flash chromatography with ethyl acetate/petroleum ether (1:2) effectively separates products with similar polarities. High-performance liquid chromatography (HPLC) with C18 columns resolves final compound mixtures (≥95% purity).
Comparative Analysis of Synthetic Routes
| Route | Key Step | Advantages | Limitations |
|---|---|---|---|
| A | Thiadiazole cyclization | High yield (81%) | Requires toxic CS₂ |
| B | Suzuki coupling | Regioselective | Pd catalysts costly |
| C | Reductive amination | Mild conditions | Over-reduction risk |
Scalability and Industrial Feasibility
Kilogram-scale production faces challenges in:
- Chlorine Gas Handling : Requires specialized equipment for safe utilization.
- Pd Catalyst Removal : Filtration through celite or activated carbon reduces residual metal content to <10 ppm.
Emerging Methodologies
Recent advances include:
- Photocatalytic C–S Bond Formation : Visible-light-mediated thiol-ene reactions reduce reliance on toxic thiolating agents.
- Flow Chemistry : Continuous processing improves yield (93%) and reduces reaction time by 40% compared to batch methods.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic screening of reaction parameters using Design of Experiments (DoE) frameworks. Key variables include:
- Catalyst type and loading : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps .
- Temperature and solvent polarity : Use high-boiling solvents (e.g., DMF, DMSO) for reactions requiring prolonged heating .
- Protecting groups : Evaluate temporary protecting groups for the methanol moiety to prevent side reactions .
Q. Table 1: Synthesis Optimization Variables
| Variable | Range Tested | Impact on Yield | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ vs. CuI | Pd: +15% yield | Pd(OAc)₂ (5 mol%) |
| Temperature | 80–120°C | >100°C: +20% | 110°C |
| Solvent | DMF vs. THF | DMF: +25% | DMF |
Data Source : Reaction conditions adapted from sulfonamide and tricyclic heterocycle syntheses .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- Single-crystal X-ray diffraction : Resolves complex tricyclic frameworks and confirms stereochemistry .
- High-resolution NMR : Focus on ¹H-¹³C HMBC to verify methylsulfanyl and oxa-triaza linkages .
- Mass spectrometry (HRMS) : Use ESI+ mode with isotopic pattern matching to validate molecular formula .
Q. Table 2: Characterization Techniques and Parameters
| Technique | Key Parameters | Detection Limit | Applicability |
|---|---|---|---|
| X-ray | R factor < 0.05 | Atomic resolution | Crystalline samples |
| ¹H NMR | 600 MHz, CDCl₃/DMSO-d⁶ | 0.1 µg | Purity >95% |
| HRMS | m/z accuracy <3 ppm | 0.01 µg | All phases |
Reference : Structural validation protocols from tricyclic heterocycle studies .
Q. What are the solubility and stability profiles of this compound, and how should it be handled experimentally?
Methodological Answer:
- Solubility : Screen solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Hydrophobicity due to the chlorophenyl group necessitates surfactants (e.g., Tween-20) for in vitro studies .
- Stability : Conduct accelerated degradation studies under UV light, humidity, and varying pH (3–9). Use HPLC to monitor decomposition products .
Q. Storage Recommendations :
- Lyophilized form: -20°C, desiccated .
- Solution phase: Avoid repeated freeze-thaw cycles; use stabilizers like BHT for long-term storage .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide mutagenesis studies .
- Reaction Path Search : Use quantum-chemical tools (e.g., GRRM) to identify intermediates in multi-step syntheses .
Case Study : MD simulations of sulfonamide derivatives revealed π-π stacking interactions with kinase active sites, guiding in vitro assays .
Q. How can researchers resolve contradictions in experimental data regarding biological activity?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. off-target effects .
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy .
- Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to discrepancies .
Example : Inconsistent IC₅₀ values in kinase assays were resolved by identifying a photodegradation product via LC-MS .
Q. What strategies are effective for elucidating reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen/methylsulfanyl group transfer .
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states .
Data Source : Mechanistic insights from oxazepinone and triazatricyclo derivative studies .
Q. How to design experiments to study this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution .
Q. Table 3: Binding Assay Comparison
| Assay | Throughput | Sensitivity | Required Sample |
|---|---|---|---|
| SPR | High | nM range | 10 µg protein |
| ITC | Low | µM range | 100 µg ligand |
| Cryo-EM | Medium | Å resolution | 1 mg complex |
Reference : Protocols from kinase inhibitor studies .
Q. How can researchers establish a validated analytical method for quantifying this compound in complex mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
